molecular formula C26H42N8O10S B12092405 Pefachrome(R) tpa*

Pefachrome(R) tpa*

Cat. No.: B12092405
M. Wt: 658.7 g/mol
InChI Key: YRHVTNFFGLSGHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pefachrome® tpa* is a highly sensitive chromogenic peptide substrate specifically designed for the measurement of tissue-type plasminogen activator (tPA) activity. This compound is widely used in research, in-process control, and quality control due to its ability to differentiate between the native single-chain tPA (sc-tPA) and its fully active two-chain form (tc-tPA) .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pefachrome® tpa* is synthesized through a series of chemical reactions involving the coupling of specific amino acids and chromogenic groups. The key steps include:

Industrial Production Methods

Industrial production of Pefachrome® tpa* involves scaling up the synthetic routes mentioned above. The process is carried out in controlled environments to maintain the quality and consistency of the product. The production facilities are equipped with advanced technologies to ensure efficient synthesis, purification, and characterization of the compound .

Chemical Reactions Analysis

Types of Reactions

Pefachrome® tpa* undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of Pefachrome® tpa* is p-nitroaniline (pNA), which can be detected spectrophotometrically at 405 nm .

Scientific Research Applications

Pefachrome® tpa* has a wide range of scientific research applications, including:

Mechanism of Action

Pefachrome® tpa* exerts its effects through the following mechanism:

Comparison with Similar Compounds

Pefachrome® tpa* is unique due to its high sensitivity and specificity for tPA. Similar compounds include:

These compounds share similar principles of action but are designed for different target enzymes, highlighting the specificity and versatility of the Pefachrome® series .

Properties

IUPAC Name

acetic acid;5-(diaminomethylideneamino)-2-[[2-[[3-(4-hydroxycyclohexyl)-2-(methanesulfonamido)propanoyl]amino]acetyl]amino]-N-(4-nitrophenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N8O8S.C2H4O2/c1-41(39,40)31-20(13-15-4-10-18(33)11-5-15)22(35)28-14-21(34)30-19(3-2-12-27-24(25)26)23(36)29-16-6-8-17(9-7-16)32(37)38;1-2(3)4/h6-9,15,18-20,31,33H,2-5,10-14H2,1H3,(H,28,35)(H,29,36)(H,30,34)(H4,25,26,27);1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHVTNFFGLSGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CS(=O)(=O)NC(CC1CCC(CC1)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H42N8O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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